molecular formula C17H15N3O3S B12181798 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B12181798
M. Wt: 341.4 g/mol
InChI Key: BAXKSYLBQNYJBR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines a benzodioxin ring, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and ethylene glycol under acidic conditions. The thiophene ring is often prepared via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Once the individual rings are prepared, they are coupled together using appropriate reagents and conditions. For example, the benzodioxin ring can be coupled with the thiophene ring using a Suzuki coupling reaction, which involves a palladium catalyst and a boronic acid derivative. The pyrazole ring can then be introduced through a condensation reaction with the appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer double bonds or oxygen atoms.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials, including polymers and coatings. Its unique properties make it a valuable component in the formulation of advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. It may also interact with receptors involved in cell signaling, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfanyl]propanamide
  • N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}ethanediamide

These compounds share similar structural features, such as the benzodioxin ring, but differ in other aspects, such as the presence of different functional groups or ring systems

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C17H15N3O3S/c1-20-13(10-12(19-20)16-3-2-8-24-16)17(21)18-11-4-5-14-15(9-11)23-7-6-22-14/h2-5,8-10H,6-7H2,1H3,(H,18,21)

InChI Key

BAXKSYLBQNYJBR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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